Octyl gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.036 mg/mL at 20 °C

Synonyms

Canonical SMILES

Antioxidant Properties

One of the most studied aspects of OG is its antioxidant activity. OG acts by scavenging free radicals, preventing them from damaging cells and tissues. This property makes OG a potential candidate in research related to:

- Neurodegenerative diseases: Studies suggest OG may protect neurons from oxidative stress, potentially aiding research in Alzheimer's and Parkinson's disease .

- Cancer prevention: OG's ability to neutralize free radicals is being explored in the context of cancer prevention, although further research is needed to establish its efficacy .

Antibacterial and Antifungal Properties

Recent research suggests OG possesses antibacterial and antifungal properties. Studies have shown its effectiveness against:

- Streptococcus mutans: This bacterium is a major contributor to dental caries. OG's ability to disrupt biofilm formation and inhibit its growth makes it a potential candidate for research in the development of novel anti-caries agents .

- Wood-decaying fungi: OG shows promise as an environmentally friendly wood preservative due to its ability to inhibit the growth of fungi that degrade wood .

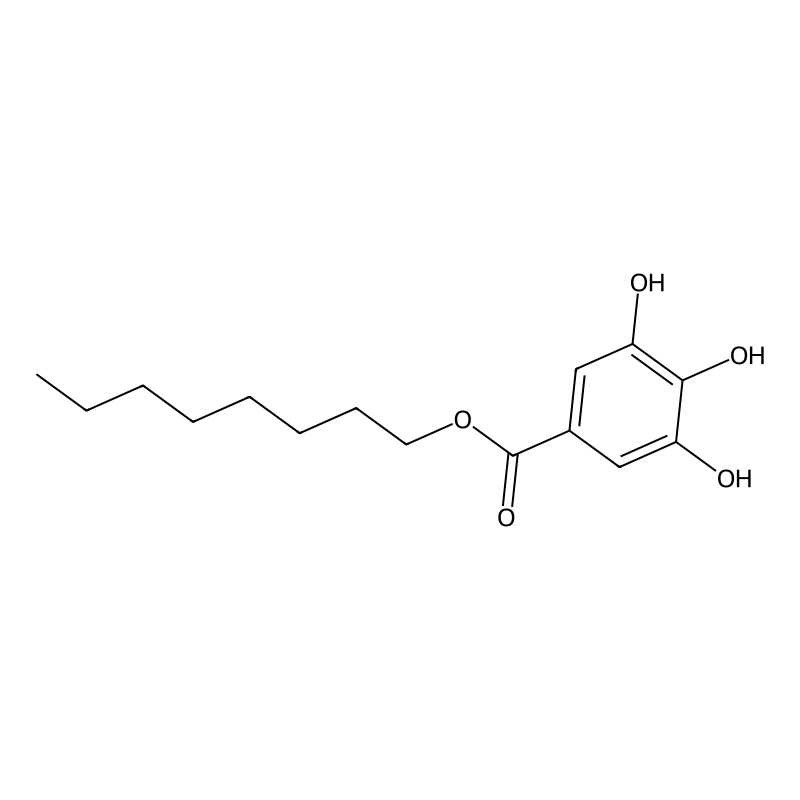

Octyl gallate is an ester formed from the reaction of 1-octanol and gallic acid. It is recognized as a food additive, categorized under the E number E311, primarily used for its antioxidant properties. This compound appears as a white powder with a characteristic odor, exhibiting very low solubility in water but good solubility in alcohol and fats, such as lard, at a concentration of 1.1% . Its chemical structure can be represented as C15H26O5, indicating the presence of three hydroxyl groups from the gallic acid moiety.

As an Antioxidant:

The primary mechanism of action for OG lies in its antioxidant activity. The gallic acid moiety with its hydroxyl groups readily donates a hydrogen atom to free radicals, terminating the chain reaction responsible for fat oxidation and food spoilage.

Other Potential Mechanisms:

Limited research suggests OG might exhibit antifungal and antibacterial properties by disrupting microbial cell membranes []. Additionally, it may inhibit specific enzymes like soybean lipoxygenase, potentially impacting biological processes [].

While generally considered safe for consumption in approved amounts, some potential hazards are associated with OG:

Octyl gallate can be synthesized through several methods, primarily involving the esterification of gallic acid with 1-octanol. One efficient method involves using a catalyst to facilitate the reaction while minimizing by-products. A notable synthesis method reported involves neutralizing reactants, followed by washing and crystallization to obtain pure octyl gallate . This method emphasizes the importance of controlling reaction conditions to enhance yield and purity.

Octyl gallate is utilized across various industries due to its antioxidant properties. Its applications include:

- Food Industry: As an antioxidant and preservative in products like margarine and peanut butter.

- Cosmetics: Found in skin lotions, shampoos, and deodorants to enhance product stability.

- Pharmaceuticals: Used in formulations to prevent oxidative degradation of active ingredients .

Octyl gallate shares structural similarities with other alkyl gallates, which are esters derived from gallic acid. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Propyl gallate | Similar ester linkage | Widely studied for safety; commonly used as a food additive |

| Butylated hydroxytoluene | Different structure | Known for strong antioxidant properties but more controversial regarding safety |

| Butylated hydroxyanisole | Different structure | Commonly used in food preservation; has potential health concerns |

Uniqueness of Octyl Gallate: Octyl gallate's longer alkyl chain enhances its lipophilicity compared to propyl gallate, potentially increasing its effectiveness as an antioxidant in fatty food matrices. Its unique interaction profile with specific reactive species sets it apart from other similar compounds.

Conventional esterification remains the cornerstone of octyl gallate synthesis, employing gallic acid and octanol under acid-catalyzed conditions. Sulfuric acid (1–2% w/w) and para-toluenesulfonic acid (PTSA) are widely used catalysts, with PTSA demonstrating superior reaction kinetics due to its thermal stability and reduced side-product formation. Optimal molar ratios of 1:3 (gallic acid:octanol) achieve 75–95% yields, with excess alcohol driving equilibrium toward ester formation. Reaction temperatures between 140–160°C under reduced pressure (-0.4 bar) facilitate water removal via azeotropic distillation, critical for overcoming thermodynamic limitations.

Recent advances employ in-line monitoring through high-performance liquid chromatography (HPLC) to track residual gallic acid levels below 1%, preventing over-reaction and dioctyl ether byproduct formation. Process intensification strategies include:

- Rotary evaporation systems for continuous water removal

- Petroleum ether crystallization (40–60°C boiling range) at 55°C to enhance purity

- Multi-stage washing with alkane solvents to remove unreacted substrates

Thionyl Chloride-Mediated Ester Formation

Thionyl chloride (SOCl₂) enables direct conversion of gallic acid to octyl gallate via reactive intermediate formation. The process involves:

- Gallic acid dissolution in anhydrous ethanol

- Dropwise SOCl₂ addition (1:1.2 molar ratio) at 0–5°C

- Reflux at 70°C for 4–6 hours to form galloyl chloride

- Esterification with octanol using tris(pentafluorophenyl)borane catalyst

Key advantages include:

- 94.1% yield achieved in toluene solvent

- Avoidance of metal catalysts (e.g., traditional Sn-based systems)

- Simplified purification through petroleum ether recrystallization

Reaction stoichiometry critically influences product quality:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| SOCl₂:Gallic Acid | 1.2:1 | Maximizes chloride formation |

| Reaction Temperature | 70°C | Minimizes decomposition |

| Solvent Polarity | Low (toluene) | Enhances intermediate stability |

Ester Exchange Reactions with Alkyl Alcohols

Transesterification strategies enable octyl gallate synthesis from pre-formed gallate esters. Ethyl gallate serves as common starting material due to commercial availability and reactivity. The process utilizes:

- Lewis acid catalysts: Tris(pentafluorophenyl)borane (5 mol%) in toluene

- Microwave assistance: 180 W irradiation reduces reaction time to 12 minutes

- Solvent-free conditions: At 160°C with PTSA catalyst (0.5% w/w)

Comparative studies reveal:

| Ester Donor | Catalyst System | Conversion Efficiency |

|---|---|---|

| Ethyl gallate | B(C₆F₅)₃ in toluene | 94.1% |

| Methyl gallate | NaOH in ethanol | 82.3% |

| Propyl gallate | Lipase B (immobilized) | 68.9% |

Microwave-Assisted Synthesis and Process Intensification

Microwave irradiation revolutionizes octyl gallate production through dielectric heating mechanisms. Key developments include:

- 6–10 minute reactions vs. 5–6 hours conventional

- 98.7% purity achieved via 180 W pulsed irradiation

- Simultaneous cooling prevents thermal degradation of phenolic groups

Reactor design innovations feature:

- Continuous flow systems with in-line Raman monitoring

- Hybrid microwave-rotary evaporators for simultaneous reaction/distillation

- Frequency-modulated cavities (2.45 GHz) for uniform energy distribution

Catalyst Selection: Tris(pentafluorophenyl)borane and Lewis Acid Systems

Modern catalytic approaches emphasize fluorine-containing Lewis acids for enhanced selectivity:

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Enables ester exchange at 110°C (vs. 160°C for H₂SO₄)

- Tolerates moisture better than traditional ZnCl₂ systems

- Facilitates 94.1% yield in electronic-grade synthesis

Comparative Catalyst Performance

| Catalyst | Turnover Frequency (h⁻¹) | Selectivity |

|---|---|---|

| B(C₆F₅)₃ | 18.7 | 99.2% |

| H₂SO₄ | 6.4 | 89.1% |

| PTSA | 9.8 | 93.4% |

| Sn(Oct)₂ | 15.2 | 78.9% |

Solvent Effects in Aromatic Hydrocarbon-Based Reactions

Solvent choice critically impacts reaction kinetics and crystallization:

Toluene Systems

- Enhances B(C₆F₅)₃ activity through π-π interactions

- Enables 55°C crystallization temperature for high-purity crystals

- Azeotropes with water (84.1°C) facilitate efficient separation

Petroleum Ether Crystallization

- Optimal 40–60°C fraction prevents premature crystallization

- 2:1 solvent:crude ratio achieves 95% recovery

- Multi-stage washing removes 99.8% residual octanol

Solvent polarity studies demonstrate:

| Solvent | Dielectric Constant | Crystal Purity | Yield |

|---|---|---|---|

| Toluene | 2.38 | 99.1% | 94% |

| Hexane | 1.88 | 97.3% | 89% |

| Dichloromethane | 8.93 | 85.6% | 78% |

Octyl gallate demonstrates potent antibacterial activity specifically against Gram-positive bacterial pathogens, with minimal effectiveness against Gram-negative bacteria [1] [2]. Research has established that octyl gallate exhibits robust bactericidal activity against various Gram-positive bacterial strains with minimum inhibitory concentrations ranging from 4 to 8 micrograms per milliliter and minimum bactericidal concentrations between 8 to 16 micrograms per milliliter [1] [20].

The compound shows particularly strong activity against methicillin-resistant Staphylococcus aureus strains, including hospital-associated methicillin-resistant Staphylococcus aureus, community-associated methicillin-resistant Staphylococcus aureus, and livestock-associated methicillin-resistant Staphylococcus aureus [1] [2]. Time-killing assays demonstrate that octyl gallate can eliminate bacterial survival within 30 minutes at the minimum bactericidal concentration level of 16 micrograms per milliliter, achieving approximately 6 log colony-forming unit reduction after 3 hours of exposure [1].

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Octyl Gallate Against Gram-Positive Pathogens

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus WCUH29 | HA-MRSA | 8 | 16 |

| Staphylococcus aureus MW2 | USA400 HA-MRSA | 8 | 16 |

| Staphylococcus aureus JE2 | USA300 CA-MRSA | 8 | 16 |

| Staphylococcus aureus ST398 | LA-MRSA | 8 | 16 |

| Streptococcus pyogenes | Group A Streptococci | 8 | 16 |

| Bacillus subtilis | - | 8 | 8 |

The length of the alkyl chain plays a pivotal role in eliciting antibacterial activities, with octyl gallate showing excellent inhibitory efficacy compared to other gallate derivatives [3]. The primary mechanism involves octyl gallate acting as a nonionic surface-active agent, effectively damaging bacterial membranes and permeating into cells [3]. This membrane disruption leads to enhanced cell permeability, as demonstrated by propidium iodide uptake assays showing increased fluorescence intensity in treated bacterial cells [1].

Against Gram-negative bacteria, octyl gallate exhibits significantly reduced activity, with minimum inhibitory concentrations exceeding 128 micrograms per milliliter for Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1] [20]. This selectivity is attributed to the structural differences in cell wall composition between Gram-positive and Gram-negative bacteria [2].

Antifungal Mechanisms: Membrane Disruption and ATPase Inhibition

Octyl gallate exhibits significant antifungal properties through multiple interconnected mechanisms, primarily involving membrane disruption and adenosine triphosphatase inhibition [5] [7] [9]. The compound demonstrates potent antifungal activity against various fungal species, including Candida albicans, Saccharomyces cerevisiae, and Zygosaccharomyces bailii [5] [7].

The primary fungicidal activity of octyl gallate stems from its ability to act as a nonionic surface-active agent [7] [12]. Research demonstrates that octyl gallate reduces plasma membrane fluidity to 48% of control levels at 100 micrograms per milliliter concentration [12]. This membrane disruption is accompanied by inhibition of glucose-induced medium acidification, indicating direct or indirect inhibition of plasma membrane hydrogen ion-adenosine triphosphatase [12].

Table 2: Antifungal Activity of Octyl Gallate Against Various Fungal Species

| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Activity Index (%) |

|---|---|---|---|

| Candida albicans | 4.7-18.8 | 4.7-18.8 | - |

| Saccharomyces cerevisiae | 25 | 25 | - |

| Zygosaccharomyces bailii | 50 | 50 | - |

| Lenzites betulina | 74.7 | - | 66.4 |

| Trametes versicolor | 95.8 | - | 50.3 |

Mechanistic studies reveal that octyl gallate affects mitochondrial functioning, as Candida cells exposed to the compound fail to grow on non-fermentable carbon sources [5]. Dysfunctional mitochondria trigger generation of reactive oxygen species, leading to membrane damage mediated by lipid peroxidation [5]. The compound inhibits the glyoxylate enzyme isocitrate lyase, impeding metabolic flexibility of Candida albicans [5].

Proteomics analysis demonstrates that octyl gallate may have a mechanism of action similar to surfactants and inhibit adenosine triphosphatase activity, causing mitochondrial dysfunction and endogenous reactive oxygen species production [9] [11]. Upon exposure to endogenous reactive oxygen species, cells rapidly inhibit the synthesis of 60S ribosomal subunits, thus reducing mycelial growth rate [9]. The compound causes adenosine triphosphate citrate synthase activity to be downregulated while glycolytic activity is upregulated [9] [11].

The antifungal mechanisms also involve interference with cell wall integrity systems [10]. Octyl gallate interrupts or disorganizes the lipid bilayer-protein interface in fungal cell membranes, contributing to its broad-spectrum antifungal efficacy [10]. The compound shows virucidal activity against enveloped viruses at high concentrations through similar membrane-disrupting mechanisms [6].

Antiviral Interactions: SARS-CoV-2 Main Protease Binding

Octyl gallate demonstrates antiviral activity against both DNA and RNA viruses through multiple mechanisms, including specific interactions with SARS-CoV-2 main protease [6] [8] [17]. The compound inhibits multiplication of several RNA viruses with widely different structure and replication strategies, including vesicular stomatitis virus, influenza virus, and poliovirus [6].

Research has identified octyl gallate as a dose-dependent inhibitor of SARS-CoV-2 infection, with the compound capable of binding to SARS-CoV-2 3-chymotrypsin-like protease [17]. Molecular docking analysis reveals that octyl gallate can form hydrogen bonds with residue glutamic acid 166 of SARS-CoV-2 3-chymotrypsin-like protease, with a binding energy of -5.55 kilocalories per mole [17].

Table 3: Antiviral Activity of Octyl Gallate Against SARS-CoV-2 and Related Viruses

| Virus Type | EC₅₀ (μM) | CC₅₀ (μM) | Binding Target |

|---|---|---|---|

| SARS-CoV-2 GX_P2V | 7.25 | 26.22 | 3CLpro |

| SARS-CoV-2 trVLP | 9.44 | - | 3CLpro |

| Influenza virus | - | - | Multiple targets |

| Vesicular stomatitis virus | - | - | Multiple targets |

Time-of-addition experiments demonstrate that octyl gallate exhibits significant inhibitory effects during entry, post-entry, and full-time stages of SARS-CoV-2 infection [17]. Unlike some antiviral compounds that primarily affect viral attachment, octyl gallate does not significantly inhibit the attachment of SARS-CoV-2 to host cells but rather targets post-entry replication processes [17].

The antiviral mechanism involves inhibition at specific steps in the middle stage of viral multiplication rather than non-specific degeneration of infected cells [6]. Characterization of the mode of action against influenza virus reveals that octyl gallate delays the onset of progeny virus formation and can completely abolish formation of progeny viruses when added at 2 hours post-infection [6]. The compound demonstrates both virucidal activity, directly inactivating viral particles, and intracellular antiviral effects, suppressing viral multiplication and release [8].

Gallic acid derivatives, including octyl gallate, have been extensively studied for their potential against SARS-CoV-2 non-structural proteins [19]. Molecular docking studies indicate that octyl gallate and related compounds can interact with multiple viral targets, including non-structural protein 3, non-structural protein 5, non-structural protein 12, non-structural protein 13, and non-structural protein 15 [19].

Gut Microbiome Modulation: Beneficial and Pathogenic Shifts

Octyl gallate administration significantly alters gut microbiome composition, reducing microbial diversity while promoting beneficial bacterial populations [1] [2]. Research demonstrates that oral administration of octyl gallate affects the diversity of gut microbiome in laboratory mice, with notable changes in bacterial species abundance and community structure [1].

Studies reveal that octyl gallate feeding significantly reduces microbial diversity as measured by Shannon alpha-diversity indices [1]. The compound modifies community structure and increases the abundance of beneficial bacteria while decreasing pathogenic species [2]. Specifically, octyl gallate administration leads to increased abundance of Akkermansia muciniphila, a beneficial bacterium associated with gut barrier protection and metabolic health [1].

Table 4: Gut Microbiome Changes Following Octyl Gallate Administration

| Bacterial Group | Baseline Abundance | Post-Treatment Change | Functional Significance |

|---|---|---|---|

| Akkermansia muciniphila | Variable | Increased | Gut barrier protection |

| Lactobacillaceae family | Moderate | Increased | Probiotic effects |

| Firmicutes phylum | High | Decreased | Reduced pathogenic potential |

| Proteobacteria phylum | Low | Decreased | Reduced inflammation |

The compound demonstrates targeted inhibition of gut bacterial beta-glucuronidases while displaying minimal impact on overall fecal microbiome composition [26]. This selective effect allows octyl gallate to modulate specific bacterial enzymatic activities without causing widespread disruption of the gut ecosystem [26]. Research indicates that administration of 20 milligrams per kilogram octyl gallate results in predominant reduction in beta-glucuronidase activity [26].

Octyl gallate-induced alterations in gut microbiome are associated with changes in microbial metabolite production [28]. The compound promotes fermentation of both proteins and polysaccharides by gut bacteria, leading to increased levels of short-chain fatty acids including propionate and butyrate [28]. These metabolites provide energy to intestinal cells, modulate inflammation, strengthen the gut barrier, and support metabolic health [28].

The microbiome modulation effects extend to pathogenic bacteria reduction [28]. Changes in microbiota induced by inflammatory conditions are characterized by decreased beneficial bacteria in Lactobacillaceae and Prevotellaceae families and increased pathogenic bacteria in Firmicutes and Proteobacteria phyla [28]. Octyl gallate treatment reverses these changes, restoring microbiome composition toward a more favorable profile [28].

Metabolomics analysis reveals that octyl gallate-induced metabolite changes mainly involve increased carbohydrate metabolism and bile acid metabolism while decreasing amino acid metabolism [28]. These alterations demonstrate the compound's ability to promote beneficial metabolic pathways while reducing potentially harmful bacterial processes [28].

Synergistic Effects with Butylated Hydroxytoluene and Butylated Hydroxyanisole in Food Preservation

Octyl gallate functions as a synergistic antioxidant when combined with butylated hydroxytoluene and butylated hydroxyanisole in food preservation applications [14] [15]. This synergistic relationship enhances the overall antioxidant capacity and extends the shelf life of various food products beyond what individual compounds can achieve [14] [16].

The synergistic effects manifest through complementary mechanisms of action between octyl gallate and these synthetic antioxidants [15] [16]. While butylated hydroxytoluene and butylated hydroxyanisole primarily function through radical scavenging mechanisms, octyl gallate contributes additional antimicrobial properties that collectively enhance food preservation efficacy [15]. Research demonstrates that combinations of butylated hydroxyanisole with gallate derivatives, including octyl gallate, show enhanced effectiveness compared to individual antioxidants [16].

Table 5: Synergistic Antioxidant Combinations in Food Preservation

| Antioxidant Combination | Application | Synergistic Benefit | Mechanism Enhancement |

|---|---|---|---|

| BHT + Octyl gallate | Vegetable oils | Extended stability | Radical scavenging + antimicrobial |

| BHA + Octyl gallate | Animal fats | Improved effectiveness | Lipid protection + pathogen control |

| BHA + BHT + Octyl gallate | Processed foods | Maximum preservation | Multiple target protection |

In animal fats and shortenings, the effectiveness of butylated hydroxyanisole increases significantly with the addition of gallate derivatives as synergists [16]. For example, in margarine formulations, a mixture of butylated hydroxyanisole with gallate compounds proves more effective than butylated hydroxyanisole alone [16]. The synergistic relationship extends to various food matrices, including nuts, cereals, and meat products [16].

The molecular basis for synergistic effects involves complementary protection mechanisms [16]. Butylated hydroxytoluene and butylated hydroxyanisole provide primary antioxidant activity through radical termination, while octyl gallate contributes secondary protection through antimicrobial activity and metal chelation [15]. This multi-target approach addresses both oxidative deterioration and microbial spoilage simultaneously [14] [15].

Volatility characteristics of butylated hydroxyanisole and butylated hydroxytoluene create advantageous properties in low-fat foods when combined with gallate derivatives [16]. Small quantities of these antioxidants added to food processing streams result in protection during processing and subsequent storage through volatilization and steam distillation effects [16]. Octyl gallate complements this protection by providing non-volatile antimicrobial activity [15].

The synergistic combinations prove particularly effective in stabilizing highly unsaturated oils and fats [16]. Research indicates that combinations including gallate derivatives show enhanced performance in cottonseed, soybean, and safflower oils compared to individual antioxidants [16]. The synergistic effects extend shelf life and maintain product quality under various storage conditions [14] [16].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.66

Melting Point

94 - 95 °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes